Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-(1-methylethyl)-

Description

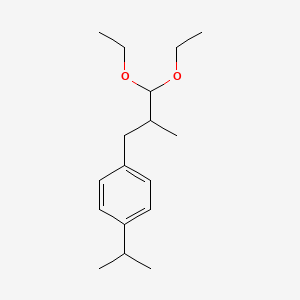

The compound “Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-(1-methylethyl)-” (CAS: 7149-24-8) is a substituted benzene derivative with a complex structure featuring a 3,3-diethoxy-2-methylpropyl group at position 1 and an isopropyl group at position 2. Its molecular formula is C₁₅H₂₄O₂, and it is structurally related to fragrance ingredients such as cyclamen aldehyde derivatives .

Properties

CAS No. |

7149-24-8 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(3,3-diethoxy-2-methylpropyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C17H28O2/c1-6-18-17(19-7-2)14(5)12-15-8-10-16(11-9-15)13(3)4/h8-11,13-14,17H,6-7,12H2,1-5H3 |

InChI Key |

YZGBDMRJUNSBTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)CC1=CC=C(C=C1)C(C)C)OCC |

Origin of Product |

United States |

Biological Activity

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-(1-methylethyl)-, also known as 1-(3,3-diethoxy-2-methylpropyl)-4-(isopropyl)benzene, is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The compound is characterized by its physical properties:

| Property | Value |

|---|---|

| Boiling Point | 367.63°C (estimated) |

| Density | 0.9716 g/cm³ (estimated) |

| Refractive Index | 1.5000 (estimated) |

| Color | Colorless liquid |

| LogP | 4.662 (estimated) |

Safety Profile

According to safety data, the acute oral LD50 value in rats and the acute dermal LD50 value in rabbits for this compound exceed 5 g/kg, indicating a low level of acute toxicity .

Toxicokinetics

Benzene and its derivatives are known for their toxicological profiles. The absorption, distribution, metabolism, and elimination (ADME) processes are crucial for understanding their biological activity:

- Absorption : Benzene is absorbed through various routes including inhalation and dermal exposure, with absorption rates between 50% to 80% after inhalation .

- Distribution : The compound is distributed throughout the body, with higher concentrations found in lipid-rich tissues like the liver and lungs .

- Metabolism : The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form benzene oxide, which can further metabolize into phenolic compounds that may exhibit toxic effects .

- Elimination : Exhalation is the main route for unmetabolized benzene, while metabolites are primarily excreted via urine .

Health Implications

Research indicates that exposure to benzene is associated with several adverse health effects, including:

- Hematotoxicity : Benzene exposure can lead to blood disorders such as acute myeloid leukemia and myelodysplastic syndromes due to its effects on bone marrow .

- Genetic Damage : Benzene has been linked to genetic damage in exposed populations, which may increase susceptibility to various diseases .

Case Studies

A notable case study highlighted the risk assessment of benzene exposure in occupational settings. It demonstrated that genetic polymorphisms in enzymes involved in benzene metabolism (e.g., CYP2E1) could influence individual susceptibility to its toxic effects. Variability among populations was noted regarding these polymorphisms, suggesting a need for tailored risk assessments based on genetic backgrounds .

Research Findings

Recent studies have focused on the antioxidant and antimicrobial properties of compounds related to benzene derivatives:

- Antioxidant Activity : Research has shown that certain derivatives exhibit significant antioxidant activity when tested against free radicals using assays like DPPH and ABTS .

- Antimicrobial Activity : Some studies suggest that benzene derivatives may possess antimicrobial properties that could be harnessed in developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

a. Benzene,1-(3,3-diethoxy-2-methylpropyl)-4-methyl- (CAS: 126948-55-8)

- Molecular Formula : C₁₅H₂₄O₂

- Substituents : Retains the 3,3-diethoxy-2-methylpropyl group but replaces the isopropyl at position 4 with a methyl group.

b. Benzene, 1-(diethoxymethyl)-4-(1-methylethyl)- (CAS: 35364-90-0)

- Molecular Formula : C₁₄H₂₂O₂

- Substituents : Features a diethoxymethyl group instead of the diethoxypropyl chain.

- Implications : The shorter substituent may decrease hydrophobicity and influence metabolic pathways .

c. Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- (CAS: 1076-56-8)

Physicochemical Properties and Reactivity

| Property | Target Compound (7149-24-8) | 4-Methyl Analog (126948-55-8) | Diethoxymethyl Analog (35364-90-0) | Methoxy Derivative (1076-56-8) |

|---|---|---|---|---|

| Molecular Weight | 236.35 g/mol | 236.35 g/mol | 222.33 g/mol | 178.28 g/mol |

| Key Substituents | Diethoxypropyl, isopropyl | Diethoxypropyl, methyl | Diethoxymethyl, isopropyl | Methoxy, methyl, isopropyl |

| Polarity | Moderate (ether groups) | Moderate | Lower (shorter chain) | Higher (methoxy group) |

| Likely Reactivity | Hydrolysis-prone (acetal) | Similar to target | More stable (no acetal linkage) | Electrophilic substitution |

- Diethoxypropyl Group: The acetal (diethoxy) structure in the target compound may hydrolyze under acidic conditions, releasing aldehydes or ketones. This contrasts with non-acetal analogs like the methoxy derivative, which are more stable .

- Isopropyl vs.

Q & A

Basic: What are effective synthetic routes for Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-(1-methylethyl)-?

Methodological Answer:

This compound is synthesized via acetal formation, typically starting from a precursor aldehyde (e.g., cyclamen aldehyde) and reacting it with ethanol under acidic catalysis. For example, cyclamen aldehyde dimethyl acetal derivatives (CAS 29886-96-2) are prepared by protecting the aldehyde group with diethyl orthoformate in the presence of a proton donor . Key steps include:

- Protection of the aldehyde group to prevent side reactions.

- Optimization of reaction conditions (e.g., anhydrous ethanol, catalytic p-toluenesulfonic acid) to achieve >90% yield.

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 115, 143, 184) should align with acetal derivatives of alkylbenzenes .

Advanced: How to address stability issues during storage or reaction conditions?

Methodological Answer:

The diethoxy acetal group is prone to hydrolysis under acidic or humid conditions. Mitigation strategies include:

- Storage : Under inert gas (N₂/Ar) with molecular sieves to absorb moisture .

- Reaction Design : Avoid aqueous workup; use anhydrous solvents (e.g., THF, dichloromethane).

- Stability Testing : Monitor degradation via periodic GC-MS analysis for peaks corresponding to the hydrolyzed aldehyde (e.g., cyclamen aldehyde) .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies in retention times or NMR shifts may arise from:

- Isomeric impurities : For example, regioisomers of the propyl or isopropyl substituents can form during synthesis. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Co-elution in GC-MS : Optimize column temperature gradients (e.g., 50°C to 250°C at 10°C/min) to separate homologs like 1-methyl-4-propylbenzene (CAS 1074-55-1) .

- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃) for NMR comparisons .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Impurities such as residual aldehydes or ethers (e.g., 4-isopropyltoluene, CAS 99-87-6) can co-elute with the target compound. Solutions include:

- GC-MS with Selective Ion Monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 134 for 4-isopropyltoluene vs. m/z 222 for the target compound) .

- Internal Standards : Use deuterated analogs (e.g., d₃-cyclamen aldehyde) for precise quantification .

- Limit of Detection (LOD) : Validate methods to detect impurities at <0.1% (w/w) using calibration curves .

Advanced: How to design experiments to study its reactivity in catalytic systems?

Methodological Answer:

Focus on the acetal group’s lability and isopropyl substituent’s steric effects:

- Acid-Catalyzed Hydrolysis : Track reaction kinetics (e.g., via UV-Vis at λ = 270 nm for aldehyde release) under varying pH (1–5) .

- Cross-Coupling Reactions : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with aryl boronic acids, noting steric hindrance from the isopropyl group .

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (>200°C typical for acetals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.